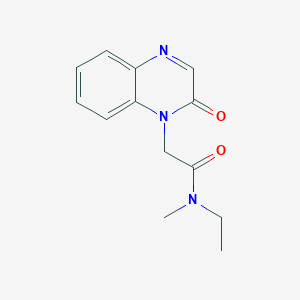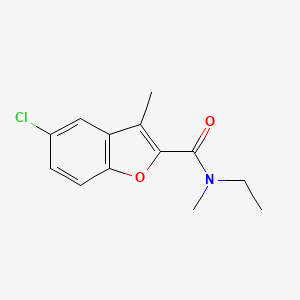![molecular formula C17H19N3O2 B7566385 4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one](/img/structure/B7566385.png)
4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one, also known as MNAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. 4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one also inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro. However, 4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. It also has limited bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one has potential for further research in various fields. In the field of anti-inflammatory research, 4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one could be studied further for its potential as a therapeutic agent for chronic inflammatory diseases. In the field of cancer research, 4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one could be studied further for its potential as a chemotherapeutic agent. In addition, 4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one could be studied further for its potential as a therapeutic agent for neurodegenerative diseases. Further studies could also be conducted to improve the bioavailability of 4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one and to develop more efficient synthesis methods.
Métodos De Síntesis
4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one can be synthesized using a simple and efficient method. The synthesis involves the reaction between 4-piperidone hydrochloride, naphthalen-1-yl-methylamine, and methyl chloroformate. The reaction results in the formation of 4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one. The purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been shown to have potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-[2-[methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-19(12-17(22)20-10-9-18-16(21)11-20)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGMGYMFAHMMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCNC(=O)C1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



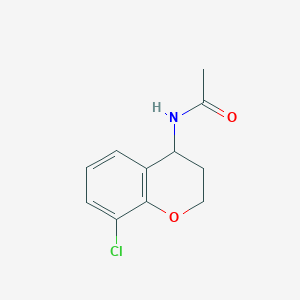
![3-methyl-N-[[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7566328.png)
![N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566333.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566337.png)
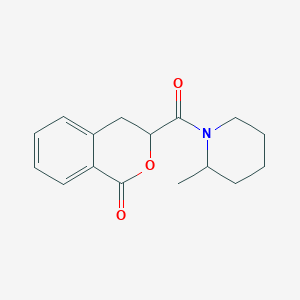
![Methyl 3-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7566346.png)
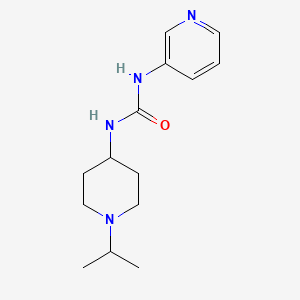
![N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide](/img/structure/B7566366.png)
![4-fluoro-3-(methanesulfonamido)-N-[2-(2-phenylphenoxy)ethyl]benzamide](/img/structure/B7566368.png)

